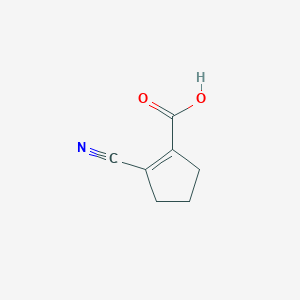

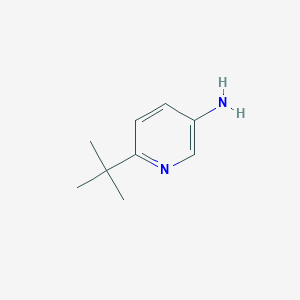

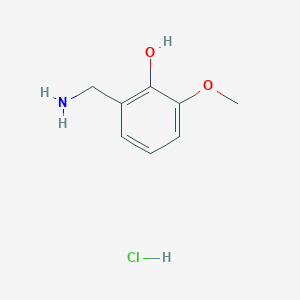

![molecular formula C8H15N3O B1292877 N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine CAS No. 1015845-60-9](/img/structure/B1292877.png)

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine, more commonly known as MMP-2, is an amine-containing compound that has been studied extensively for its potential applications in scientific research. MMP-2 is a member of the matrix metalloproteinase (MMP) family, which are a group of enzymes that play a crucial role in the extracellular matrix (ECM) remodeling process. MMP-2 is involved in the degradation of various ECM components, including collagens, laminins, and proteoglycans. In addition, MMP-2 has been shown to be involved in the regulation of cell migration, angiogenesis, and inflammation.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been dedicated to synthesizing and characterizing various pyrazole derivatives, including compounds structurally related to N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine. These compounds have been synthesized through reactions involving hydroxymethyl pyrazole derivatives or by condensing acyl derivatives with primary amines, leading to the formation of enamines and other derivatives. The structural characterization of these compounds has been performed using techniques such as FT-IR, UV–visible, proton NMR spectroscopy, mass spectroscopy, and single-crystal X-ray crystallography, revealing detailed information about their molecular geometries and bonding arrangements (Titi et al., 2020), (Belmar et al., 2005).

Biological Activity

Several studies have explored the biological activities of pyrazole derivatives. These activities include antitumor, antifungal, and antibacterial properties, suggesting the potential use of these compounds as pharmacophores for the development of new therapeutic agents. For instance, certain pyrazole derivatives have shown inhibitory effects against breast cancer cells and microbes, indicating their relevance in medicinal chemistry and drug discovery processes (Titi et al., 2020). Additionally, the antibacterial and antifungal activities of pyrazole Schiff bases have been investigated, revealing their potential as antibacterial agents (Feng et al., 2018).

Applications in Material Science and Chemistry

Pyrazole derivatives have also found applications in material science and chemistry, such as in the synthesis of hydrogels modified through condensation reactions with various amines, leading to polymers with enhanced swelling properties and thermal stability, suitable for medical applications (Aly & El-Mohdy, 2015). Moreover, these compounds have been used in the synthesis of highly functionalized pyrazolo[3,4-b]pyridines, demonstrating the versatility of pyrazole derivatives in organic synthesis (Gunasekaran et al., 2014).

properties

IUPAC Name |

2-methoxy-N-[(1-methylpyrazol-4-yl)methyl]ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O/c1-11-7-8(6-10-11)5-9-3-4-12-2/h6-7,9H,3-5H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTJBDRHCCNCVDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CNCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649168 |

Source

|

| Record name | 2-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine | |

CAS RN |

1015845-60-9 |

Source

|

| Record name | 2-Methoxy-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

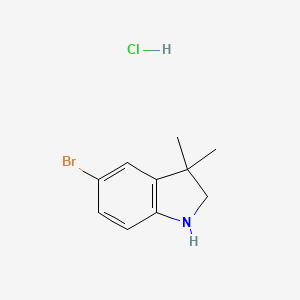

![7-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1292798.png)

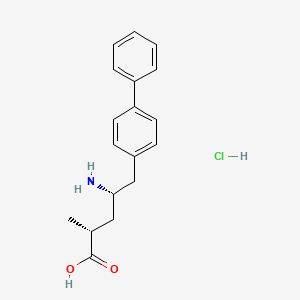

![[1-(4-Propoxyphenyl)ethyl]amine hydrochloride](/img/structure/B1292810.png)

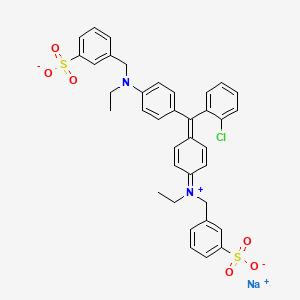

![P-[(3-bromo-6-cyano-2-naphthalenyl)difluoromethyl]-phosphonic acid](/img/structure/B1292822.png)